molecular formula C15H11N3OS B6117479 (5E)-2-phenylimino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one

(5E)-2-phenylimino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one

Cat. No.: B6117479
M. Wt: 281.3 g/mol
InChI Key: JHXWAGOCHJKHCN-JLHYYAGUSA-N
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Description

(5E)-2-phenylimino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazolidinone ring, which is fused with a phenyl group and a pyridinylmethylidene moiety. The specific arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-phenylimino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazolidin-4-one with benzaldehyde and pyridine-4-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-phenylimino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-2-phenylimino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to bind to and disrupt the function of essential enzymes in microbial cells. In the context of its anti-inflammatory and anticancer properties, the compound may inhibit key signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-phenylimino-1,3-thiazolidin-4-one: Lacks the pyridinylmethylidene moiety, which may result in different chemical and biological properties.

    5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one: Lacks the phenylimino group, which may affect its reactivity and biological activity.

Uniqueness

The presence of both the phenylimino and pyridinylmethylidene groups in (5E)-2-phenylimino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one imparts unique chemical reactivity and biological activity compared to its analogs. This dual functionality allows for a broader range of applications and interactions with various molecular targets.

Properties

IUPAC Name

(5E)-2-phenylimino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c19-14-13(10-11-6-8-16-9-7-11)20-15(18-14)17-12-4-2-1-3-5-12/h1-10H,(H,17,18,19)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXWAGOCHJKHCN-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=NC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=NC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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